1-((5-chlorothiophen-2-yl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine
Description
This compound features a piperidine core substituted with two sulfonyl groups: one attached to a 5-chlorothiophen-2-yl moiety and the other to a 4-methyl-4H-1,2,4-triazol-3-yl group. Structural characterization of such compounds typically employs crystallographic tools like the SHELX program suite for refinement and validation .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O4S3/c1-16-8-14-15-12(16)23(18,19)9-4-6-17(7-5-9)24(20,21)11-3-2-10(13)22-11/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEBQWCWYHNBIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine is a synthetic derivative that has garnered attention for its potential biological activities. This article provides an in-depth review of its biological activity, including antibacterial, anti-inflammatory, and enzyme inhibition properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 484.1 g/mol. The structure features a piperidine ring substituted with sulfonyl groups and a chlorothiophen moiety, which are critical for its biological interactions.
Antibacterial Activity
Research indicates that compounds similar to This compound exhibit significant antibacterial properties. For instance:
- In vitro studies demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis , while showing weaker effects against other strains such as Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been explored through various assays:
- Compounds derived from similar structural frameworks have been identified as selective inhibitors of cyclooxygenase (COX) enzymes. For example, derivatives showed IC50 values indicating effective inhibition of COX-2 with selectivity indices suggesting lower activity against COX-1 . This selective inhibition is crucial for minimizing side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition capabilities:
- Acetylcholinesterase Inhibition : Some derivatives have shown strong inhibitory activity against acetylcholinesterase, which is significant for conditions like Alzheimer's disease .
- Urease Inhibition : Compounds related to this structure demonstrated potent urease inhibition, which is relevant in treating infections caused by urease-producing bacteria .
Case Studies
Several studies have investigated the biological activities of compounds structurally related to the target compound. Below are summarized findings from notable research:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, a study on sulfonamide derivatives showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the thiophenyl and triazole groups in the compound may enhance its interaction with bacterial enzymes or cell membranes, leading to effective inhibition of bacterial growth.
Anticancer Potential
Preliminary investigations into the anticancer properties of related sulfonamide compounds have shown promising results. These studies typically involve assessing the compounds' efficacy against a panel of cancer cell lines using protocols established by the National Cancer Institute (NCI). For example, compounds bearing similar structural motifs have demonstrated significant cytotoxicity against human tumor cells . The mechanism of action may involve disruption of critical cellular processes such as DNA replication or apoptosis induction.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of sulfonamide derivatives. The incorporation of specific functional groups (like triazole) has been linked to enhanced pharmacological profiles. For instance, triazole rings can contribute to increased binding affinity for biological targets, potentially improving therapeutic efficacy .
Enzyme Inhibition Studies
Several studies have focused on the inhibition of enzymes such as acetylcholinesterase and urease by similar compounds. These enzymes play vital roles in various physiological processes and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease or urinary tract infections . The compound's ability to bind effectively to these enzymes could be a focal point for further research.
Case Study 1: Antibacterial Screening
A series of sulfonamide derivatives were synthesized and screened for antibacterial activity. Among them, compounds similar to 1-((5-chlorothiophen-2-yl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine exhibited IC50 values indicating strong inhibitory effects against specific bacterial strains. This highlights the potential application of this compound in developing new antibiotics .
Case Study 2: Anticancer Evaluation
In a study evaluating anticancer activity, a related compound was subjected to NCI's Developmental Therapeutics Program. The results indicated that it significantly inhibited cell proliferation across multiple cancer cell lines, suggesting that modifications to the piperidine structure could yield potent anticancer agents .
Comparison with Similar Compounds
Target Compound:
- Piperidine substitutions :
- Position 1: 5-Chlorothiophen-2-ylsulfonyl.
- Position 4: 4-Methyl-4H-1,2,4-triazol-3-ylsulfonyl.
Similar Compounds (from and ):
5-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl methyl sulfide (CAS 478042-33-0)
- Substituents :
- Position 1: 4-Chlorophenylsulfonyl.
- Position 4: 3-(Trifluoromethyl)phenyl and methylsulfanyl groups on the triazole.
4-(5-(Benzylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)-1-[(4-chlorophenyl)sulfonyl]piperidine (CAS 478042-34-1)
- Substituents :
- Position 1: 4-Chlorophenylsulfonyl.
- Position 4: Benzylsulfanyl and 3-(trifluoromethyl)phenyl on the triazole.
5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 338397-26-5)
- Substituents :
- Position 1: 3-Chloro-5-(trifluoromethyl)pyridine.
- Position 4: Phenyl and thiol groups on the triazole.
Comparative Analysis Table
| Compound | Sulfonyl Group 1 | Triazole Substituents | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 5-Chlorothiophen-2-ylsulfonyl | 4-Methyl-4H-1,2,4-triazol-3-ylsulfonyl | Cl, SO₂, methyltriazole | ~450–500 (estimated) |
| CAS 478042-33-0 | 4-Chlorophenylsulfonyl | 3-(Trifluoromethyl)phenyl, methylsulfanyl | CF₃, SMe | 593.08 |
| CAS 478042-34-1 | 4-Chlorophenylsulfonyl | Benzylsulfanyl, 3-(trifluoromethyl)phenyl | BnS, CF₃ | 593.08 |
| CAS 338397-26-5 | None (pyridine substitution) | Phenyl, thiol | Cl, CF₃, SH | ~430 (estimated) |
Implications of Structural Variations
Electrophilicity and Binding :
- The target compound’s thiophene-sulfonyl group may offer π-π stacking interactions distinct from the 4-chlorophenylsulfonyl groups in analogs.
- The methyltriazole’s smaller size compared to trifluoromethylphenyl or benzylsulfanyl groups could reduce steric hindrance, improving binding in constrained active sites .
Solubility and Bioavailability: Thiophene’s lower hydrophobicity compared to benzene rings (e.g., 4-chlorophenyl) may enhance aqueous solubility.
Metabolic Stability :
- The trifluoromethyl group in analogs resists oxidative metabolism, whereas the target compound’s methyl group on the triazole is more susceptible to oxidation.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step reactions, typically starting with functionalization of the piperidine core. Key steps include:
- Sulfonation : Sequential sulfonylation at the 1- and 4-positions of piperidine using 5-chlorothiophene-2-sulfonyl chloride and 4-methyl-1,2,4-triazole-3-sulfonyl chloride as electrophiles .
- Coupling Conditions : Use of polar aprotic solvents (e.g., DMF or DCM) and bases (e.g., triethylamine) to facilitate sulfonamide bond formation. Catalysts like Pd/C may enhance efficiency in coupling reactions .
- Purification : Recrystallization from ethanol or chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Key signals: sulfonyl groups (δ ~3.5–4.0 ppm for piperidine protons), aromatic thiophene/triazole protons (δ ~7.0–8.5 ppm) .
- Mass Spectrometry (LC-MS/HRMS) : Validate molecular weight (calc. ~468.8 g/mol) and detect impurities .
- Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .
Q. What initial biological screening approaches are suitable for this compound?
- Enzyme Inhibition Assays : Test against kinases or proteases due to sulfonamide groups’ affinity for catalytic sites .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative activity .
- Microbial Susceptibility Testing : Assess antifungal/antibacterial activity via broth microdilution (e.g., against C. albicans or S. aureus) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?
- Comparative SAR Studies : Modify substituents (e.g., replace 5-chlorothiophene with 4-fluorobenzyl or vary triazole methylation ) to isolate contributions of specific functional groups.
- Targeted Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like acetylcholinesterase (AChE) or cytochrome P450 isoforms .
- Meta-Analysis : Cross-reference bioactivity data from PubChem or ChEMBL for analogous piperidine-sulfonamide hybrids .
Q. How to design structure-activity relationship (SAR) studies focusing on the sulfonyl groups?
- Substituent Variation : Synthesize derivatives with:
- Alternative sulfonyl donors (e.g., benzene sulfonyl vs. thiophene sulfonyl).
- Halogen substitutions (Cl vs. F) on the thiophene ring to probe electronic effects .
- Biological Evaluation : Compare IC50 values in enzyme inhibition or cytotoxicity assays to quantify substituent impact .
- Computational Modeling : Perform DFT calculations to correlate sulfonyl group electronegativity with binding energy trends .
Q. What strategies can stabilize this compound under physiological conditions (e.g., pH, temperature)?
- pH Optimization : Use buffer systems (e.g., ammonium acetate, pH 6.5) to mitigate hydrolysis of sulfonamide bonds .
- Lyophilization : Formulate as a lyophilized powder to enhance shelf-life and reconstitute in DMSO/PBS for in vitro studies .
- Encapsulation : Develop liposomal or cyclodextrin-based delivery systems to protect against enzymatic degradation .
Q. How to identify molecular targets using computational and experimental approaches?
- Molecular Docking : Screen against protein databases (PDB) to prioritize targets like chemokine receptors or triazole-binding enzymes .
- Pull-Down Assays : Use biotinylated derivatives with streptavidin beads to isolate interacting proteins from cell lysates .
- CRISPR-Cas9 Knockout : Validate target relevance by assessing compound efficacy in gene-edited cell lines lacking suspected targets .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity data across studies?
- Standardization : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and assay protocols (e.g., incubation time) .
- Metabolomic Profiling : Use LC-MS to detect variable metabolite interference in different cell lines .
- Dose-Response Curves : Generate full dose-response data (e.g., 0.1–100 µM) to identify non-linear effects .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Sulfonation | 5-Chlorothiophene-2-sulfonyl chloride, DMF, 0°C→RT | 65 | 92 | |
| Purification | Ethanol recrystallization | 85 | 98 |
Q. Table 2. Biological Activity Benchmarks (Analogous Compounds)
| Compound | Target | IC50 (µM) | Cell Line/Model | Reference |
|---|---|---|---|---|
| Piperidine-triazole derivative | AChE | 1.2 ± 0.3 | PC12 cells | |
| Thiophene-sulfonamide hybrid | HSV-1 | 0.8 ± 0.1 | Vero cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
